

## Discovery and synthesis of PR-104 as a hypoxiaactivated prodrug

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# PR-104: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypoxia-activated prodrug PR-104, detailing its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted cancer therapies.

#### Introduction

PR-104 is a dinitrobenzamide nitrogen mustard prodrug designed to selectively target hypoxic cells, a common feature of the microenvironment in many solid tumors.[1][2] Hypoxia in tumors is associated with resistance to conventional cancer therapies such as radiation and chemotherapy, making it a critical target for novel drug development.[2][3] PR-104 was developed to exploit this unique tumor characteristic, offering a targeted approach to cancer treatment.



The prodrug exists as a phosphate ester "pre-prodrug," PR-104, which is rapidly converted in vivo to its more lipophilic and active alcohol form, PR-104A, by systemic phosphatases.[4][5][6] PR-104A can then be activated through two primary pathways: a hypoxia-dependent pathway involving one-electron reductases and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[5][7][8]

#### **Mechanism of Action**

Upon entering a hypoxic environment, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[9][10] In the absence of oxygen, this radical is further reduced to the active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[8][11] These metabolites are potent DNA cross-linking agents that induce DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][4][6] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to normoxic conditions.[1][12]

The alternative activation pathway involves the two-electron reduction of PR-104A by AKR1C3, which can occur even in the presence of oxygen.[7][11] This dual activation mechanism broadens the potential therapeutic application of PR-104 to tumors with high AKR1C3 expression, independent of their oxygenation status.[13]

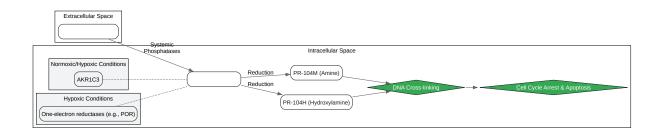
### **Bystander Effect**

A crucial aspect of PR-104's antitumor activity is the "bystander effect," where the active metabolites, PR-104H and PR-104M, can diffuse from the hypoxic cells where they are formed to kill adjacent oxygenated tumor cells.[1][14] This effect is facilitated by the reaction of PR-104H with chloride ions to form lipophilic cytotoxic metabolites.[1][2] This diffusion of active metabolites enhances the overall therapeutic efficacy by overcoming the spatial heterogeneity of hypoxia within a tumor.[14]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating PR-104.

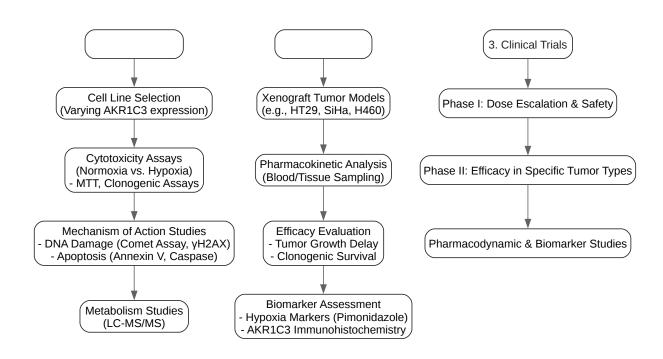




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Caption: Metabolic activation pathway of PR-104.





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